N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide moiety. The structure includes a 2-methoxyphenyl group attached to the acetamide nitrogen and a propyl substituent at the 1-position of the triazolo ring. Its molecular weight and physicochemical properties are influenced by the methoxy and propyl groups, which may enhance lipophilicity and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-8-18-23-24-20-21(28)25(15-10-5-6-11-16(15)26(18)20)13-19(27)22-14-9-4-7-12-17(14)29-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLROZIWFRJDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR). The compound is derived from a class of triazole and quinoxaline derivatives, which have been recognized for their diverse therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. They have shown effectiveness against various pathogens, including bacteria and fungi. For example, triazole derivatives have been reported to possess antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.046 µM against methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of electron-donating groups on the phenyl ring has been found to enhance this activity .
Anticancer Properties
The quinoxaline derivatives, particularly those substituted with triazole moieties, have demonstrated promising anticancer activities. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, compounds derived from quinoxaline have displayed IC50 values ranging from 3.50 to 56.40 µM against specific cancer targets .
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of triazole-containing compounds. Certain derivatives have been effective in models of seizure induction, showing significant protective effects . The structure-activity relationship suggests that modifications to the alkyl chain can influence the anticonvulsant efficacy.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| 1,2,4-Triazole Nucleus | Antimicrobial | Enhanced activity with electron-donating groups |
| Quinoxaline Core | Anticancer | Induces apoptosis and cell cycle arrest |
| Alkyl Chain Length | Anticonvulsant | Longer chains may reduce activity |
| Substituents on Phenyl Rings | Anti-inflammatory | Modifications can enhance or inhibit activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains compared to standard antibiotics like vancomycin . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that quinoxaline derivatives exhibited significant cytotoxicity with IC50 values suggesting strong anticancer potential. These findings support further investigation into their mechanism of action and therapeutic applications in oncology .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antibacterial properties, particularly against various strains of bacteria. Research indicates that derivatives of 1,2,4-triazoles, closely related to the compound , have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar triazole frameworks have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .
Antiviral Properties
Quinoxaline derivatives have been investigated for their antiviral activities. A study highlighted the effectiveness of certain quinoxaline-based compounds against viral infections, showing promising results in inhibiting replication in vitro. The specific mechanism often involves interference with viral RNA synthesis or protein translation processes .
Anticancer Potential
The triazole and quinoxaline moieties present in the compound are known for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, derivatives have shown activity against various cancer cell lines, including breast and lung cancer cells .
Antibacterial Efficacy Study
In a recent study published in Medicinal Chemistry, researchers evaluated a series of triazole derivatives for their antibacterial activity against Pseudomonas aeruginosa. Compounds similar to N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide showed MIC values ranging from 0.5 to 10 μg/mL, indicating potent activity compared to standard treatments .
Antiviral Activity Against TMV
Another investigation focused on the antiviral properties of quinoxaline derivatives against Tobacco Mosaic Virus (TMV). The study found that certain compounds exhibited EC50 values lower than those of traditional antiviral agents, suggesting a strong potential for agricultural applications in crop protection against viral pathogens .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-Methyl-4-Oxo[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂ (MW: 367.79 g/mol) .
- Key Differences: The 4-chlorophenyl group increases electronegativity and molecular weight compared to the 2-methoxyphenyl group in the target compound. The methyl substituent at the 1-position of the triazolo ring (vs.
- Implications : Chlorine’s electron-withdrawing nature may improve binding affinity to hydrophobic enzyme pockets, while the smaller methyl group could limit off-target interactions .
N-(3-Methylphenyl)-2-(4-Oxo-1-Propyl[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide
- Molecular Formula : C₂₂H₂₂N₅O₂ (MW: 388.45 g/mol) .
- Key Differences: The 3-methylphenyl substituent introduces a lipophilic but non-polar group compared to the 2-methoxyphenyl’s polar methoxy group. This difference may alter solubility and membrane permeability.
- Implications : The methyl group’s steric effects could reduce receptor binding efficiency relative to the methoxy group, which participates in hydrogen bonding .
Core Heterocycle Modifications
Indazolo[2,3-a]Quinoxaline Derivatives (e.g., Compound 6h)
- Structure: Features an indazoloquinoxaline core instead of triazoloquinoxaline, with a 4-chlorophenyl and 2,6-dimethylphenyl acetamide chain .
- Key Differences : The indazole ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
- Implications : Such modifications may enhance interactions with aromatic residues in enzyme active sites, as evidenced by distinct NMR chemical shifts (e.g., δ 7.85–7.10 ppm for aromatic protons) .
Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
- Example: N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide .
- Key Differences: The pyrrolo-pyrazine core replaces the quinoxaline moiety, reducing planarity and increasing conformational flexibility.
- Implications: This structural flexibility may improve bioavailability but reduce target specificity compared to the rigid triazoloquinoxaline scaffold .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|
| Target Compound | 407.45 | 2.8 |
| N-(4-Chlorophenyl) Analog | 367.79 | 3.1 |
| N-(3-Methylphenyl) Analog | 388.45 | 3.5 |
| Indazoloquinoxaline Derivative 6h | 512.94 | 4.2 |
*LogP: Octanol-water partition coefficient (estimated using fragment-based methods).
- Analysis: The target compound’s methoxy group balances polarity and lipophilicity, favoring blood-brain barrier penetration for CNS applications. Higher LogP in indazoloquinoxaline derivatives may limit aqueous solubility .
Q & A
Q. What are the key synthetic steps and challenges in preparing N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Formation of the triazoloquinoxaline core from quinoxaline precursors under acidic or basic conditions.
- Substituent Introduction : Propyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Acetamide Functionalization : Reaction with chloroacetyl chloride followed by coupling to the methoxyphenylamine derivative.
Key Challenges : - Optimizing reaction conditions (temperature, solvent polarity, catalyst selection) to improve yield and purity.
- Avoiding side reactions during cyclization, such as incomplete ring closure or isomerization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity of the triazoloquinoxaline core.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors stability under storage conditions .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Test cyclooxygenase (COX-1/COX-2) inhibition via fluorometric assays to evaluate anti-inflammatory potential.
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Dose-Response Curves : Use at least three biological replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified methoxyphenyl (e.g., halogenation) or propyl groups (e.g., cyclopropyl) to assess impact on target binding.
- Triazoloquinoxaline Core Modifications : Introduce electron-withdrawing/donating groups to alter electronic properties and solubility.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
Example Finding : - Methoxy groups enhance lipophilicity and membrane permeability, while bulky substituents on the triazole ring reduce off-target effects .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC values) .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with COX-2 or kinase domains.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns.
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and validate against experimental IC values.
Key Insight : - The triazoloquinoxaline core may occupy hydrophobic pockets, while the acetamide moiety forms hydrogen bonds with catalytic residues .
Q. What formulation challenges arise in transitioning from in vitro to in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility.
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations.
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in acute toxicity trials.
- Liposomal Encapsulation : Test nanoformulations to enhance tumor targeting and reduce systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
